1-(3-Amino-2,6-dimethylphenyl)pyrrolidin-2-one
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Overview
Description
1-(3-Amino-2,6-dimethylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities and functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2,6-dimethylphenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2,6-dimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound, enhancing its versatility .
Scientific Research Applications
1-(3-Amino-2,6-dimethylphenyl)pyrrolidin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Amino-2,6-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piracetam: A pyrrolidinone derivative known for its cognitive-enhancing properties.
Oxiracetam: Another pyrrolidinone derivative with similar cognitive-enhancing effects.
3-Iodopyrroles: Compounds with a pyrrole ring substituted with an iodine atom, used in the synthesis of drugs and fine chemicals.
Uniqueness
1-(3-Amino-2,6-dimethylphenyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
69131-45-9 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(3-amino-2,6-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-8-5-6-10(13)9(2)12(8)14-7-3-4-11(14)15/h5-6H,3-4,7,13H2,1-2H3 |
InChI Key |
GAIIEUXSQGXFLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)N2CCCC2=O |
Origin of Product |
United States |
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